molecular formula C11H11ClO2 B1315299 5-Oxo-5-phenylpentanoyl chloride

5-Oxo-5-phenylpentanoyl chloride

Cat. No.: B1315299
M. Wt: 210.65 g/mol
InChI Key: OICMCVXBSRBNGJ-UHFFFAOYSA-N
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Description

5-Oxo-5-phenylpentanoyl chloride is a chemical building block of interest in organic and medicinal chemistry research. As an acyl chloride, it is a highly reactive intermediate, primarily functioning as an acylating agent to introduce the 5-oxo-5-phenylpentanoyl moiety onto various nucleophiles such as amines, alcohols, and water. This reactivity makes it a versatile precursor for synthesizing amides, esters, and ketones, which are core structures in many pharmacologically active molecules and functional materials. While specific biological data for this compound may be limited, its structure suggests utility in early-stage drug discovery. It can serve as a key raw material for the preparation of compound libraries or as a reactant in multi-step syntheses for potential bioactive agents. The ketone and acid chloride functional groups provide two distinct handles for chemical modification, allowing researchers to create diverse molecular architectures. The compound's properties, including a molecular formula of C11H11ClO2 and a molecular weight of 210.66 g/mol, align with its role as a synthetic intermediate. Its precursor, 5-Oxo-5-phenylpentanoic acid (CAS 1501-05-9), is a known solid with a molecular weight of 192.21 g/mol . This product is strictly for research and further manufacturing applications, such as in chemical synthesis. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, as acyl chlorides are typically moisture-sensitive, corrosive, and can cause skin and eye irritation. Proper personal protective equipment and handling under inert conditions are strongly recommended.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

5-oxo-5-phenylpentanoyl chloride

InChI

InChI=1S/C11H11ClO2/c12-11(14)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

OICMCVXBSRBNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • 5-Oxo-5-phenylpentanoyl chloride: Contains a phenyl group and oxo moiety at the fifth carbon. The phenyl group enhances steric bulk and may stabilize intermediates via resonance.
  • 5-Chloro-4-oxopentanoyl chloride (C₅H₆Cl₂O₂): Features a chlorine atom at C5 and a ketone at C4, leading to distinct electronic and steric profiles. Its smaller size (MW: 169.001 g/mol) and dual chlorine atoms increase electrophilicity at the carbonyl carbon compared to the phenyl-substituted analog .

Comparison with Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Contrasts

  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (C₂₄H₂₂O₅): A sterically hindered ester with diphenyl substituents at C5 and an alkyne at C2. Its crystalline structure (CCDC 1901024, –6) enhances stability, contrasting with the reactive acyl chloride group in the target compound .

Key Research Findings and Challenges

  • Reactivity Trade-offs: While 5-chloro-4-oxopentanoyl chloride exhibits superior electrophilicity, its dual chlorine atoms may complicate purification (e.g., via distillation) compared to the phenyl-substituted analog.
  • Synthetic Limitations : The ethyl ester’s stability (–6) comes at the cost of reduced reactivity, requiring harsh conditions for functional group interconversion .

Preparation Methods

Reaction with Thionyl Chloride

  • Procedure : The 5-oxo-5-phenylpentanoic acid is suspended or dissolved in an inert solvent such as dichloromethane or chloroform. Thionyl chloride is added dropwise under anhydrous conditions, often with catalytic amounts of DMF (dimethylformamide) to activate the reaction. The mixture is stirred at room temperature or gently heated (typically 40-60 °C) until gas evolution ceases, indicating completion.

  • Reaction :
    $$
    \text{C}6\text{H}5\text{CO(CH}2)3\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{CO(CH}2)3\text{COCl} + \text{SO}2 + \text{HCl}
    $$

  • Workup : Excess thionyl chloride and volatile by-products are removed under reduced pressure. The crude acyl chloride is typically purified by distillation under reduced pressure or used directly in subsequent reactions due to its moisture sensitivity.

Alternative Chlorinating Agents

  • Oxalyl Chloride : Sometimes used as an alternative to thionyl chloride, oxalyl chloride reacts similarly with the acid to form the acyl chloride, releasing CO and CO2 gases. The reaction is often catalyzed by DMF and carried out in anhydrous solvents.

  • Phosphorus Pentachloride (PCl5) : Less commonly used due to harsher conditions and more complex by-products, but effective for acyl chloride formation.

Detailed Research Findings and Optimization

Reaction Conditions and Yields

  • Temperature : Mild heating (40-60 °C) accelerates the reaction without decomposing the keto group.

  • Solvent : Dichloromethane or chloroform are preferred for their inertness and ease of removal.

  • Catalyst : DMF is often added in catalytic amounts (0.1 equiv) to activate the chlorinating agent, improving reaction rate and yield.

  • Reaction Time : Typically 1-3 hours until gas evolution ceases.

  • Yield : Reported yields for similar keto acid to acyl chloride conversions are generally high, often exceeding 85-90% under optimized conditions.

Purity and Stability

  • The acyl chloride is moisture sensitive and should be stored under inert atmosphere (nitrogen or argon) at low temperature.

  • Purity is confirmed by IR spectroscopy (characteristic acyl chloride stretch near 1800 cm^-1), NMR, and sometimes by GC-MS.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Thionyl Chloride (SOCl2) SOCl2, DMF catalyst, DCM, 40-60 °C High yield, easy removal of by-products Releases toxic gases, moisture sensitive 85-95
Oxalyl Chloride (COCl)2, DMF, DCM, room temp to reflux Mild conditions, clean by-products (CO, CO2) More expensive, gas evolution 80-90
Phosphorus Pentachloride PCl5, solvent, reflux Effective chlorination Harsh conditions, complex by-products 70-85

Additional Notes from Related Research

  • While direct literature on this compound preparation is limited, analogous keto acid chlorides are prepared using the above methods with consistent success.

  • Some patents and synthetic protocols for related substituted pentanoyl chlorides confirm the use of thionyl chloride and oxalyl chloride as standard reagents.

  • The keto functionality in 5-oxo-5-phenylpentanoic acid remains stable under these chlorination conditions, allowing selective conversion of the carboxylic acid group.

Q & A

Q. What are the standard synthetic routes for 5-oxo-5-phenylpentanoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorination of 5-oxo-5-phenylpentanoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, reacting the carboxylic acid with SOCl₂ under reflux in anhydrous conditions (e.g., toluene, 60–80°C, 4–6 hours) typically yields the acyl chloride. Key factors include stoichiometric ratios (1:2 for acid:SOCl₂), moisture exclusion, and post-reaction purification via vacuum distillation to remove excess reagents . Comparative studies suggest SOCl₂ offers higher purity due to gaseous byproduct (SO₂, HCl) elimination, while PCl₅ may require neutralization steps.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • FT-IR : Confirm C=O stretching (~1800 cm⁻¹ for acyl chloride) and absence of -OH peaks (~2500–3300 cm⁻¹).
  • ¹H/¹³C NMR : Identify phenyl protons (δ 7.2–7.5 ppm) and carbonyl carbons (δ ~170 ppm).
  • HPLC-ESI-TOF/MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.0 for C₁₁H₉ClO₂) and assess purity (>95% by UV integration) .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in moisture-resistant containers (e.g., amber glass with PTFE-lined caps) at –20°C. Regularly monitor hydrolysis via Karl Fischer titration (water content <0.1%) and NMR to detect degradation products like 5-oxo-5-phenylpentanoic acid. Avoid exposure to amines or alcohols to prevent nucleophilic substitution .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for enantioselective amide bond formation?

  • Methodological Answer : Employ chiral catalysts (e.g., DMAP derivatives or Cinchona alkaloids) in anhydrous dichloromethane at –40°C. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10). Adjust stoichiometry (1:1.2 for acyl chloride:amine) and reaction time (2–4 hours) to minimize racemization. Computational modeling (DFT studies) can predict transition states to refine catalyst design .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with sterically hindered nucleophiles?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR in CDCl₃) to compare reaction rates with primary vs. tertiary amines. Use Hammett plots to correlate substituent effects with activation energy. If low reactivity persists, consider activating the acyl chloride with Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis (100 W, 80°C, 10 minutes) to overcome steric barriers .

Q. How can computational modeling predict the hydrolysis kinetics of this compound in aqueous environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the hydrolysis transition state. Parameters include solvation effects (COSMO model for water), bond dissociation energies (C-Cl vs. C-O), and pH-dependent protonation states. Validate predictions experimentally via UV-Vis kinetics (monitor absorbance decay at 240 nm in buffered solutions) .

Q. What methodologies enable the use of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Immobilize the acyl chloride on Wang resin pre-functionalized with a photolabile linker. Activate coupling using Hünig’s base (DIEA) in DMF at 25°C for 1 hour. Monitor loading efficiency via Fmoc deprotection (UV at 301 nm). Optimize cleavage conditions (UV light, 365 nm, 30 minutes) to release the peptide while preserving the acyl chloride’s integrity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Cross-validate purity using DSC (differential scanning calorimetry) and hot-stage microscopy. Compare results with literature values under identical conditions (heating rate 5°C/min, nitrogen atmosphere). Impurities (e.g., residual acid) lower melting points; recrystallize from dry hexane/ethyl acetate (9:1) and repeat analysis .

Q. What statistical approaches are recommended for analyzing variability in acyl chloride reactivity across batch syntheses?

  • Methodological Answer : Apply multivariate ANOVA to assess factors (reagent purity, temperature, stirring rate). Use control charts (Shewhart charts) for real-time monitoring of critical parameters (e.g., Cl⁻ content via AgNO₃ titration). Root-cause analysis (e.g., Ishikawa diagram) can identify contamination sources .

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